Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride
Overview
Description
Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of thiazole derivatives with appropriate reagentsThe reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiazole ring .
Scientific Research Applications
Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.
Methyl 2-(1-aminoethyl)-1,3-oxazole-5-carboxylate: Similar structure but with an oxygen atom instead of sulfur in the ring.
Methyl 2-(1-aminoethyl)-1,3-imidazole-5-carboxylate: Contains a nitrogen atom in place of sulfur in the ring.
Uniqueness
Methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical and biological properties. The combination of these heteroatoms can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-4(8)6-9-3-5(12-6)7(10)11-2;/h3-4H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZPJLVSMYOEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332873-11-6 | |
Record name | 5-Thiazolecarboxylic acid, 2-(1-aminoethyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332873-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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